N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The compound has shown potent inhibition potency against M. tuberculosis .
Mode of Action
The compound interacts with its targets by suppressing the COX enzymes . This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This interaction leads to changes in the inflammatory response of the body .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These substances are involved in the inflammatory response of the body . Therefore, the compound’s action on this pathway can lead to a reduction in inflammation .
Pharmacokinetics
tuberculosis suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it prevents the production of substances that cause inflammation . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-10-11(2)24-18(20-16(21)13-9-22-7-8-23-13)15(10)17-19-12-5-3-4-6-14(12)25-17/h3-6,9H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCZOOSNBGFCLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=COCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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